![molecular formula C20H16N2O3S B4542519 2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4542519.png)
2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep procedures including alkylation, nitration, and carbonylation reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the importance of optimizing reaction conditions, such as molar ratios and temperature, to achieve high yields (Zhang Da-yang, 2004). Additionally, the reductive carbonylation of nitrobenzene has been explored as a one-pot synthesis method, indicating the potential for efficient and selective synthesis routes (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of nitrophenyl acetamides can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography. The analysis reveals intermolecular hydrogen bonding and the influence of substituents on molecular conformation (B. Gowda, I. Svoboda, S. Foro, S. Dou, H. Fuess, 2007). The presence of nitro groups introduces structural disorder and affects the electron distribution within the molecule (Gonghua Pan, C. Zhang, T. Wang, A. Xia, 2016).
Chemical Reactions and Properties
Chemical reactions involving nitrophenyl acetamides often include nitration and carbonylation, leading to a variety of products depending on the reaction conditions and catalysts used. The reactivity of these compounds is significantly influenced by the presence of nitro and acetamido groups, which interact to affect the chemical shift of neighboring protons (I. G. Krivoruchka, A. I. Vokin, T. N. Aksamentova, A. Shulunova, M. S. Sorokin, É. I. Dubinskaya, V. K. Turchaninov, 2004).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, can vary significantly among nitrophenyl acetamides, influenced by substituents and molecular geometry. For instance, the conformation of the N—H bond relative to nitro and other substituents plays a crucial role in determining the compound's crystal packing and intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are closely related to the electronic effects of the nitro and other functional groups present. These compounds often exhibit significant reactivity towards nucleophilic substitution and addition reactions, driven by the electrophilic character of the carbonyl carbon and the electron-withdrawing nature of the nitro group. The specific functionalization of the phenyl rings and the presence of substituents like the thioether group can further modulate these chemical properties, offering pathways for synthesizing a wide range of derivatives (E. Ishmaeva, A. Z. Alimova, Ya. A. Vereshchagina, D. Chachkov, O. Artyushin, E. Sharova, 2015).
properties
IUPAC Name |
2-(2-nitrophenyl)-N-(2-phenylsulfanylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(14-15-8-4-6-12-18(15)22(24)25)21-17-11-5-7-13-19(17)26-16-9-2-1-3-10-16/h1-13H,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAITSDDRCWCKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.